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ZIP, Biotinylated

Cat. No.: B1573918
M. Wt: 2154.69
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Affinity Tags in Molecular Studies

Affinity tags are peptide sequences or small molecules that are attached to a protein of interest to facilitate its purification, detection, or localization. wikipedia.orglibretexts.orgpatsnap.com These tags are genetically fused to the recombinant protein or chemically conjugated. wikipedia.orglibretexts.org The use of affinity tags has significantly simplified the process of isolating specific proteins from complex biological mixtures like cell lysates. patsnap.comlubio.ch

The principle behind affinity tagging is the specific binding of the tag to an immobilized ligand, often on a chromatography resin. patsnap.comlubio.ch This allows the tagged protein to be captured while other cellular components are washed away. patsnap.com Subsequently, the purified protein can be released from the resin for further analysis. libretexts.org Besides purification, affinity tags are also crucial for studying protein-protein interactions, enhancing protein solubility, and enabling protein detection in various assays. patsnap.comlubio.ch

Some common examples of affinity tags include the polyhistidine-tag (His-tag), glutathione-S-transferase (GST), and maltose-binding protein (MBP). wikipedia.orglibretexts.orgpatsnap.com Each tag has its own unique properties and applications, and the choice of tag often depends on the specific requirements of the experiment. sinobiological.com

Overview of Biotinylation Strategies for Research Applications

Biotinylation is a versatile technique for labeling molecules of interest. addgene.org The process can be achieved through either enzymatic or chemical methods. addgene.org Enzymatic biotinylation is a highly specific process that occurs naturally within cells, where biotin (B1667282) protein ligase attaches biotin to a specific lysine (B10760008) residue. addgene.org

Chemical biotinylation, on the other hand, utilizes a variety of biotinylation reagents that can target specific functional groups on a molecule, such as primary amines, sulfhydryls, or carboxyls. thermofisher.comaddgene.org These reagents are available with different spacer arms to minimize steric hindrance and improve the accessibility of the biotin tag for binding to avidin (B1170675) or streptavidin. qyaobio.com The choice of biotinylation reagent depends on the target molecule and the experimental application. thermofisher.com For instance, to label cell surface proteins, a hydrophilic biotinylation reagent that cannot cross the cell membrane is used. thermofisher.com

Biotinylated molecules are widely used in a range of applications, including:

Enzyme-Linked Immunosorbent Assay (ELISA): For the detection and quantification of proteins. southernbiotech.comlifetein.com

Western Blotting: To identify specific proteins in a complex mixture. patsnap.comsouthernbiotech.com

Immunohistochemistry (IHC): To visualize the location of proteins within tissues. bosterbio.comsouthernbiotech.com

Affinity Purification: To isolate specific proteins or protein complexes. bosterbio.comlifetein.com

Flow Cytometry: To identify and sort cells based on the presence of a specific surface marker.

Pull-down Assays: To study protein-protein interactions. lifetein.companatecs.com

Role of Biotinylated Peptides and Small Molecules in Modern Biological Inquiry

Biotinylated peptides and small molecules have become powerful probes for investigating complex biological processes. beilstein-journals.org These tools allow researchers to study the function and interactions of specific proteins within their native cellular environment. beilstein-journals.org

Biotinylated peptides can be designed to mimic specific protein domains or motifs, enabling the study of protein-protein interactions, enzyme-substrate relationships, and the identification of binding partners. lifetein.com For example, a biotinylated peptide can be used as "bait" in a pull-down assay to capture its interacting proteins from a cell lysate. lifetein.com These captured proteins can then be identified using techniques like mass spectrometry.

Similarly, biotinylated small molecules are used to identify the cellular targets of drugs and other bioactive compounds. beilstein-journals.org By attaching a biotin tag to a small molecule, researchers can use affinity purification techniques to isolate the proteins that bind to it, providing insights into the molecule's mechanism of action. beilstein-journals.org The development of cell-permeable biotinylated probes has further advanced this field, allowing for the study of molecular interactions within living cells. beilstein-journals.org

The Chemical Compound "ZIP, Biotinylated"

The term "this compound" refers to a biotinylated version of a ZIP peptide. ZIP stands for Zrt- and Irt-like protein, which are a family of metal transporter proteins. frontiersin.orgnih.gov These transporters are responsible for moving essential metal ions like zinc and iron across cell membranes. frontiersin.orgfrontiersin.org

A specific example of a biotinylated ZIP peptide is Biotin-KKLNRTLSFAEPG, which has been used as a substrate in kinase assays to measure the activity of enzymes like Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK). In another context, a biotinylated version of the protein kinase Mζ (PKMζ) inhibitor peptide, also referred to as ZIP, has been used to study its distribution and degradation in the brain. squarespace.com This peptide has the sequence Myr-SIYRRGARRWRKL-Ahx-(K-Ahx-Biotin)-CONH2. squarespace.com

The biotinylation of these ZIP peptides allows them to be easily detected and quantified using streptavidin-based methods, facilitating their use in a variety of research applications.

Interactive Data Tables

Table 1: Common Affinity Tags Used in Molecular Research

Affinity Tag Size Binding Partner Elution Method
Polyhistidine-tag (His-tag) 6-10 amino acids Nickel or Cobalt ions Imidazole or low pH
Glutathione-S-transferase (GST) ~26 kDa Glutathione Reduced glutathione
Maltose-binding protein (MBP) ~42 kDa Maltose Maltose
FLAG-tag 8 amino acids Anti-FLAG antibody Low pH or excess FLAG peptide

Table 2: Applications of Biotinylation in Research

Application Description
ELISA Detection and quantification of an analyte in a sample using an enzyme-linked antibody and a substrate that produces a measurable color change. southernbiotech.comlifetein.com
Western Blotting Identification of specific proteins in a complex mixture of proteins separated by gel electrophoresis. patsnap.comsouthernbiotech.com
Immunohistochemistry (IHC) Visualization of the location and distribution of specific proteins in tissue sections using labeled antibodies. bosterbio.comsouthernbiotech.com
Affinity Purification Isolation of a specific molecule from a complex mixture based on its specific binding to an immobilized ligand. bosterbio.comlifetein.com

| Pull-down Assay | Use of a "bait" protein to capture its interacting "prey" proteins from a solution. lifetein.companatecs.com |

Properties

Molecular Formula

C100H168N32O19S

Molecular Weight

2154.69

SMILES

CCCCCCCCCCCCC/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/C/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](C(O)=O)([H])CC(C)C)([H])CCCC/N=C(O)/CCCC[C@@]1([H])[C@]2([H])[C@]

Synonyms

Alternative Name: z-Pseudosubstrate inhibitory peptide, biotinylated

Origin of Product

United States

Methodological Framework for Generating and Validating Biotinylated Research Reagents

Strategies for Site-Specific Biotinylation in Peptide and Protein Synthesis

The precise placement of a biotin (B1667282) tag on a peptide or protein is often critical to preserve its natural function. qiagen.com Two primary strategies are employed to achieve this: enzymatic and chemical biotinylation. wikipedia.orgcreative-diagnostics.com

Enzymatic Biotinylation Systems (e.g., BirA, BioID, TurboID, APEX, AirID)

Enzymatic methods offer unparalleled specificity, attaching biotin to a predetermined site on a target protein. creative-diagnostics.comcreative-proteomics.com This is typically achieved by fusing the protein of interest with a specific peptide recognition sequence that is recognized by a biotin ligase. creative-diagnostics.commdpi.com

BirA: The E. coli biotin ligase, BirA, is a widely used enzyme that specifically biotinylates a lysine (B10760008) residue within a 15-amino-acid sequence known as the AviTag or Acceptor Peptide (AP). wikipedia.orgnih.gov This reaction can be performed both in vitro on purified proteins and in vivo within various cell types. wikipedia.orgnih.gov The high specificity of the BirA-AviTag system ensures the production of a homogenous, site-specifically biotinylated protein. nih.gov

Proximity-Dependent Biotinylation (BioID, TurboID, AirID): These systems utilize engineered, promiscuous biotin ligases that release activated biotin-5'-AMP, which then covalently labels proximal proteins within a specific radius (typically ~10 nm). pharmiweb.comnih.gov This "proximity labeling" approach is a powerful tool for identifying protein-protein interactions in living cells. nih.gov

BioID: The first-generation system, BioID, uses a mutated E. coli BirA (R118G) with slow labeling kinetics, typically requiring 18-24 hours. frontiersin.orgelifesciences.org More recent versions like BioID2 are smaller and more efficient. molbiolcell.org

TurboID: Developed through directed evolution of BirA, TurboID and its smaller version, miniTurbo, exhibit significantly faster kinetics, labeling proteins within minutes. pharmiweb.comfrontiersin.org This allows for the study of more dynamic cellular processes. frontiersin.org

AirID: A novel biotin ligase designed using ancestral enzyme reconstruction, AirID offers an alternative to BioID and TurboID. elifesciences.orgelifesciences.org It functions efficiently at lower biotin concentrations and has been shown to be effective in both mammalian and plant systems. pharmiweb.comnih.gov

APEX: Engineered ascorbate (B8700270) peroxidase (APEX) is another enzyme used for proximity labeling. In the presence of hydrogen peroxide, APEX catalyzes the biotinylation of nearby proteins, offering rapid labeling for studying protein interaction networks. pharmiweb.comnih.gov

Comparison of Enzymatic Biotinylation Systems
SystemEnzymeMechanismKey FeaturesTypical Application
BirA/AviTagE. coli Biotin Ligase (BirA)Site-specific biotinylation of a defined peptide sequence (AviTag). nih.govHigh specificity, produces homogenous product. nih.govPurification, immobilization, and functionalization of specific proteins. nih.gov
BioIDMutant E. coli Biotin Ligase (BirA R118G)Proximity-dependent labeling of nearby proteins. nih.govSlow kinetics (~18-24 hrs), strict labeling radius (~10 nm). nih.govfrontiersin.orgMapping protein-protein interactions of stable complexes. nih.gov
TurboIDEngineered Biotin LigaseRapid proximity-dependent labeling. pharmiweb.comFast kinetics (~10-15 mins), higher catalytic efficiency. pharmiweb.comfrontiersin.orgStudying dynamic protein interactions and complexes. frontiersin.org
AirIDAncestral Biotin LigaseProximity-dependent labeling. elifesciences.orgEfficient with lower biotin concentrations. pharmiweb.comAnalyzing protein-protein interactions in various organisms. elifesciences.orgnih.gov
APEXEngineered Ascorbate PeroxidaseRapid, H₂O₂-dependent proximity labeling. pharmiweb.comVery fast kinetics, suitable for spatial and temporal studies. pharmiweb.comMapping protein interaction networks in specific cellular compartments. nih.gov

Chemical Biotinylation Approaches

Chemical methods involve the use of biotinylation reagents that have a reactive group designed to form a covalent bond with specific functional groups on a protein. wikipedia.orgcreative-diagnostics.com While often simpler than enzymatic methods, chemical biotinylation can be less specific, potentially leading to random labeling at multiple sites. qiagen.comcreative-diagnostics.com

Common targets for chemical biotinylation include:

Primary Amines: The most frequent targets are the ε-amino group of lysine residues and the N-terminus of a protein. wikipedia.org N-hydroxysuccinimide (NHS) esters of biotin are commonly used for this purpose. wikipedia.orgcreative-diagnostics.com

Sulfhydryls: Cysteine residues, with their sulfhydryl groups, can be specifically targeted for biotinylation. wikipedia.org This allows for site-specific labeling if a cysteine is strategically placed within the protein sequence. wikipedia.org

Carboxyls: The carboxyl groups found on aspartic and glutamic acid residues, as well as the C-terminus of the protein, can also be targeted. creative-diagnostics.com

Glycoproteins: The carbohydrate portions of glycoproteins can be oxidized to create aldehydes, which then react with hydrazine-based biotinylation reagents. wikipedia.org

Considerations for Biotinylated Probe Design and Linker Chemistry

Influence of Linker Length and Flexibility on Research Utility

The length and flexibility of the spacer arm are crucial design elements. thermofisher.comtuat.ac.jp

Linker Length: A linker that is too short may cause steric hindrance, preventing the biotin from effectively binding to streptavidin-coated surfaces or interfering with the interaction between the "bait" molecule and its target protein. thermofisher.comtuat.ac.jp Conversely, an excessively long linker might lead to increased nonspecific binding. tuat.ac.jp The optimal length often needs to be determined empirically, with polyethylene (B3416737) glycol (PEG) linkers of varying lengths being a common choice to modulate this property. tuat.ac.jpmdpi.com

Linker Flexibility: A flexible linker can increase the labeling radius of a proximity ligase like BioID2, potentially allowing for the identification of a broader range of interacting proteins. nih.govmolbiolcell.org Flexible linkers can also help mitigate steric hindrance issues between the biotin tag and the protein of interest. nih.gov

Strategies for Reversible and Photoactivatable Biotinylation

The extremely strong bond between biotin and streptavidin can be a disadvantage when the goal is to elute the captured molecule for further analysis. thermofisher.comthermofisher.com To address this, cleavable and photoactivatable biotinylation strategies have been developed.

Reversible Biotinylation: This approach uses biotinylation reagents with cleavable linkers. thermofisher.com A common strategy is to incorporate a disulfide bond into the spacer arm, which can be broken under mild reducing conditions (e.g., using dithiothreitol), releasing the biotinylated molecule from the streptavidin support. thermofisher.comiris-biotech.de Another option is to use biotin analogues like desthiobiotin, which bind to streptavidin with lower affinity and can be displaced by the addition of free biotin. glenresearch.com

Photoactivatable Biotinylation: These reagents are ideal when specific functional groups are not available for labeling. wikipedia.orgthermofisher.com They typically contain an aryl azide (B81097) group that, upon activation with UV light, becomes highly reactive and can form a covalent bond with C-H or N-H bonds on nearby molecules. wikipedia.orgthermofisher.com This allows for non-specific, light-induced biotinylation. wikipedia.org PC (photocleavable) Biotin is another tool, allowing the biotin tag to be removed from an oligonucleotide upon light exposure. glenresearch.com

Characterization Techniques for Biotinylation Efficiency and Integrity of Research Probes

After biotinylation, it is essential to verify the success of the reaction and confirm the integrity of the resulting probe. Several analytical techniques are used for this purpose.

Western Blotting: This is a common method to confirm biotinylation. The biotinylated proteins are separated by gel electrophoresis, transferred to a membrane, and then detected using streptavidin conjugated to an enzyme (like HRP) or a fluorescent tag. creative-proteomics.comnih.gov A successful reaction is indicated by the presence of bands corresponding to the biotinylated protein. molbiolcell.org

Gel-Shift Assay: The addition of a large molecule like streptavidin to a biotinylated protein increases its molecular weight, causing it to migrate more slowly on an SDS-PAGE gel. beilstein-journals.org This "gel-shift" can be visualized by Coomassie staining or Western blot and provides a way to quantify the extent of biotinylation. nih.govbeilstein-journals.org

Mass Spectrometry (MS): MS is a powerful tool for detailed characterization. It can confirm the covalent attachment of biotin and even identify the specific sites of biotinylation on the protein. creative-diagnostics.comcreative-proteomics.com In proximity labeling experiments, MS is used to identify the full spectrum of proteins that were biotinylated and captured. pharmiweb.comnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the amount of biotin incorporated into a protein. creative-proteomics.com A competition ELISA, for instance, can determine the degree of biotinylation by measuring how effectively the biotinylated protein sample competes with a known standard for binding to an anti-biotin antibody. nih.gov

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for estimating the number of biotins per protein molecule. HABA binds to avidin (B1170675), producing a color. When the biotinylated protein is added, it displaces the HABA, causing a decrease in color that is proportional to the amount of biotin present. mesoscale.com

Techniques for Characterizing Biotinylated Probes
TechniqueInformation ProvidedPrimary Use Case
Western BlotQualitative confirmation of biotinylation, estimation of molecular weight. creative-proteomics.comRoutine check of biotinylation success in cell lysates or purified samples. nih.govmolbiolcell.org
Gel-Shift AssayQuantitative estimation of biotinylation efficiency. beilstein-journals.orgAssessing the proportion of protein that has been successfully biotinylated. nih.gov
Mass Spectrometry (MS)Precise mass of the biotinylated protein, identification of biotinylation sites, identification of captured proteins. creative-diagnostics.comcreative-proteomics.comIn-depth characterization and identification of interactors in proximity labeling studies. nih.gov
ELISAQuantitative measurement of biotin incorporation. creative-proteomics.comnih.govDetermining the degree of biotinylation for quality control. nih.gov
HABA AssayEstimation of the biotin-to-protein ratio. mesoscale.comA simple, colorimetric method for quantifying biotinylation. mesoscale.com

Mass Spectrometry-Based Verification of Biotinylation

Mass spectrometry (MS) is an indispensable analytical technique for the definitive verification of biotinylation. It provides a direct measurement of the molecular mass of the synthesized peptide, allowing for precise confirmation that the biotin molecule has been successfully conjugated. Successful biotinylation results in a predictable increase in the mass of the parent molecule. glpbio.com

For "ZIP, Biotinylated," the expected molecular weight is 2154.69 Da. rndsystems.com MS analysis, typically using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS), is performed on the purified product. The resulting spectrum is analyzed for a predominant peak corresponding to the expected mass-to-charge ratio (m/z) of the biotinylated peptide.

The verification process involves comparing the observed mass to the theoretical mass calculated from the peptide's sequence and modifications. A significant deviation would indicate an incomplete reaction, the presence of impurities, or unintended modifications. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can further be used to sequence the peptide and pinpoint the exact site of biotinylation, confirming its attachment to the intended lysine residue. biorxiv.org A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to enhance the direct detection of biotinylated peptides by mass spectrometry by approximately 200-fold compared to conventional methods, solving the common issue of discriminating labeled proteins from unlabeled contaminants. acs.org

Table 1. Theoretical and Observed Mass Data for the Verification of this compound
Compound/FragmentModification(s)Theoretical Mass (Da)Observed Mass (Da) by MSReference
Unmodified ZIP Peptide (SIYRRGARRWRKL)None1724.0-Calculated
Myristoylated ZIP PeptideMyr-Ser¹1934.3-Calculated
This compound Myr-Ser¹, Lys¹²-Biotin 2154.69 ~2154.7 rndsystems.com

Affinity-Based Assays for Biotin-Streptavidin Interaction Validation

While mass spectrometry confirms the covalent attachment of biotin, it does not guarantee that the biotin moiety is accessible and functional for binding to streptavidin or avidin. Therefore, affinity-based assays are crucial to validate the utility of "this compound" as a research tool. The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it ideal for various detection and purification strategies. kaust.edu.sa

Several assays can be employed to confirm this interaction:

Affinity Pulldown Assays: This is a direct method to test functionality. "this compound" is incubated with streptavidin-conjugated beads (e.g., streptavidin-agarose or magnetic beads). After incubation and washing steps to remove non-specific binders, the captured peptide can be eluted and analyzed, or the protein bound to the peptide can be identified. In one study, biotinylated ZIP was coupled to streptavidin-coated beads to directly assess its affinity for various PKC isoforms, confirming the accessibility of the biotin tag for interaction studies. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA format can be designed where a surface is coated with streptavidin. "this compound" is then added, and its binding is detected using an antibody against the ZIP peptide. Conversely, the plate could be coated with a ZIP-interacting protein, followed by incubation with "this compound," and detection with enzyme-conjugated streptavidin. kaust.edu.sa

Western Blotting: If "this compound" is used in a pulldown experiment from a cell lysate to isolate an interacting protein (e.g., PKCζ), the presence of the biotinylated peptide in the complex can be confirmed by running the sample on an SDS-PAGE gel, transferring to a membrane, and probing with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).

Immunohistochemistry (IHC) / Immunofluorescence (IF): The functionality of the biotin tag can be validated in situ. For instance, researchers have infused biotinylated ZIP into brain tissue and subsequently used streptavidin-based histological methods to visualize the peptide's location and persistence, demonstrating that the biotin tag was recognizable by detection reagents in a complex biological environment. nih.gov

Table 2. Summary of Affinity-Based Assay for Validating Biotinylated ZIP Interaction with PKCα
Assay TypeExperimental SetupResultConclusionReference
Direct Affinity PulldownStreptavidin-coated beads were incubated with biotinylated ZIP. The ZIP-charged beads were then incubated with purified recombinant PKCα.PKCα was shown to bind to the immobilized biotinylated ZIP.The biotin tag on the ZIP peptide is functional and accessible for streptavidin binding, enabling its use in affinity-based interaction assays. nih.gov

Applications of Biotinylated Research Probes in Molecular Interaction Studies

Analysis of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The study of these interactions is crucial for understanding protein function and cellular signaling pathways. Biotinylated probes, including peptides like biotinylated ZIP, are valuable reagents for elucidating these complex networks.

Proximity Labeling Techniques (e.g., BioID-based methodologies for interactome mapping)

Proximity labeling (PL) techniques are powerful methods for identifying weak and transient protein-protein interactions within a native cellular environment. biologists.complos.org In these approaches, a "bait" protein of interest is fused to an enzyme that generates reactive biotin (B1667282) molecules, which then covalently label nearby "prey" proteins. plos.org

One of the most prominent PL methods is BioID, which utilizes a promiscuous E. coli biotin ligase, BirA. nih.govthermofisher.com When fused to a protein of interest and expressed in cells, BirA biotinylates proteins within a ~10 nm radius upon the addition of excess biotin. oup.com These biotinylated proteins can then be captured using streptavidin-coated beads and identified by mass spectrometry, providing a snapshot of the bait protein's interactome. nih.govelifesciences.org More recent iterations, such as TurboID and miniTurbo, are engineered versions of BirA with significantly faster kinetics, allowing for the capture of more transient interactions with shorter biotin incubation times. nih.gov

While the use of biotinylated peptides as tools for studying interactions is well-established, specific applications of "ZIP, Biotinylated" as a bait in BioID or other proximity labeling experiments are not extensively documented in the currently available research literature. However, the principle of proximity labeling could theoretically be adapted to study the cellular environment and potential non-PKC interacting partners of the ZIP peptide itself by fusing it to a promiscuous biotin ligase.

Proximity Labeling TechniqueEnzymeKey Features
BioID BirA* (mutant E. coli biotin ligase)Requires long labeling times (hours); suitable for stable and transient interactions. nih.govthermofisher.com
TurboID/miniTurbo Engineered biotin ligasesFaster kinetics (minutes); captures more transient interactions. nih.gov
APEX Engineered ascorbate (B8700270) peroxidaseVery fast labeling (minutes); requires H₂O₂ which can be toxic to cells. thermofisher.com

Affinity Pull-Down Assays for Complex Identification

Affinity pull-down assays are a classic in vitro method used to confirm and study protein-protein interactions. oup.com In this technique, a purified, tagged "bait" protein is immobilized on a solid support, which is then incubated with a cell lysate or a solution containing potential "prey" proteins. If an interaction occurs, the prey protein is captured and can be detected by methods such as Western blotting. oup.com

Biotinylated peptides are frequently used as bait in pull-down assays due to the strong and specific interaction between biotin and streptavidin-coated beads. oup.com This allows for efficient capture of the bait and any interacting proteins under stringent washing conditions, which helps to minimize non-specific binding. oup.com

"this compound," which is a biotinylated form of the pseudosubstrate inhibitor peptide of PKCζ, has been utilized in affinity pull-down assays to investigate its interactions with various PKC isoforms. nih.gov A study by Johnson et al. demonstrated that biotinylated ZIP could effectively pull down not only its intended target, the atypical PKC isoform PKMζ, but also conventional and novel PKC isoforms from rat brain extracts. nih.gov These experiments were crucial in revealing the promiscuous binding nature of the ZIP peptide across the PKC family.

Research Findings from Affinity Pull-Down Assays with Biotinylated ZIP:

Bait ProteinSource of Prey ProteinsInteracting Proteins IdentifiedKey FindingReference
Biotinylated ZIPRat brain or hippocampal extractPKCα, PKMζ, other conventional and novel PKC isoformsZIP peptide binds to multiple PKC isoforms, not just the atypical PKMζ. nih.gov
Biotinylated ZIPRecombinant human PKC isoformsPKCα, PKMζConfirmed direct interaction with both atypical and conventional PKCs. nih.gov
Biotinylated-AKAP79(31–52)Recombinant PKMζ or PKCαPKMζ, PKCαZIP peptide competitively displaced PKCα from the anchoring protein AKAP79. nih.gov

These findings highlight the utility of biotinylated ZIP as a tool to dissect the complex interactions within the PKC signaling pathway and to understand the off-target effects of this widely used inhibitor. nih.gov

Investigation of Protein-Nucleic Acid Interactions

The interplay between proteins and nucleic acids (DNA and RNA) is central to the regulation of gene expression. Biotinylated probes are instrumental in studying these interactions through various techniques.

Biotinylated DNA/RNA Probes for Binding and Cleavage Assays (e.g., EMSA)

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a common technique to study protein-DNA or protein-RNA interactions. thermofisher.com It is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing gel than a free nucleic acid probe. fishersci.se The use of biotin-labeled DNA or RNA probes has become a popular non-radioactive alternative for detection in EMSA. nih.govresearchgate.net After electrophoresis and transfer to a membrane, the biotinylated probe can be detected using a streptavidin-enzyme conjugate and a chemiluminescent substrate. nih.gov

While biotinylated nucleic acid probes are widely used, there are no specific research findings detailing the use of the peptide "this compound" as a probe in EMSA. The term "ZIP" in the context of DNA-binding proteins often refers to the basic leucine (B10760876) zipper (bZIP) domain, a common protein structural motif involved in DNA binding, and should not be confused with the PKC inhibitory peptide. elifesciences.org

Chromatin Immunoprecipitation (ChIP) using Biotinylated Constructs

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the genomic regions where a specific protein binds in living cells. thermofisher.comtandfonline.com The standard method involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody to immunoprecipitate the protein of interest along with its bound DNA. oup.com

A variation of this technique, sometimes referred to as "Biotin-ChIP," utilizes biotinylation for the purification step. nih.gov In this approach, a protein of interest is expressed as a fusion with a biotin acceptor peptide (BAP), and co-expressed with the biotin ligase BirA. oup.com This leads to the in vivo biotinylation of the target protein, which can then be purified with high specificity using streptavidin beads. oup.com This method offers an advantage when a high-quality antibody for the protein of interest is not available.

There are no specific research articles available that describe the use of "this compound" in ChIP assays. Such an application would be unconventional, as ChIP is designed to study the interactions of DNA-binding proteins with chromatin, and the ZIP peptide is primarily known as a kinase inhibitor that interacts with cytoplasmic and membrane-associated proteins. nih.goviscabiochemicals.comnih.gov

Ligand-Receptor Binding and Target Identification Studies

Identifying the cellular receptors for ligands and the targets of bioactive small molecules is a critical step in drug discovery and in understanding cellular signaling. Biotinylation is a key technology in this area. nih.gov A biotinylated version of a ligand can be used to identify its receptor through affinity purification from cell lysates. oup.com The strong biotin-streptavidin interaction facilitates the isolation of the ligand-receptor complex, even for low-affinity interactions.

The primary and well-characterized interaction partner of the ZIP peptide is Protein Kinase C (PKC), specifically the atypical isoform PKMζ, although it also binds to other PKC isoforms. nih.goviscabiochemicals.comnih.gov In this context, biotinylated ZIP serves as a valuable research tool for studying these interactions. For example, it can be used in competitive binding assays to screen for other molecules that bind to the same site on PKC or to study the disruption of PKC's interaction with other proteins. nih.gov

Beyond its known interaction with PKC, the use of "this compound" to identify novel, previously unknown receptors or off-target proteins is not well-documented in the literature. However, the general principle of using biotinylated probes for target identification remains a powerful strategy in chemical biology. nih.gov

Use of Biotinylated Ligands for Receptor Characterization

Biotinylated ligands are powerful tools for characterizing receptors and their interactions. The biotin tag allows for the detection, localization, and purification of the ligand-receptor complex without the need for radioactive isotopes. biorxiv.org This approach has been successfully used to study various receptor systems. biorxiv.org

In the context of "this compound," the "receptor" is its molecular target, the enzyme PKMζ. Research has utilized biotinylated ZIP to characterize the distribution and penetration of the inhibitor in nervous tissue. For instance, studies have employed biotinylated ZIP to visualize its diffusion within the rat sensorimotor cortex and to confirm its entry into neurons of Aplysia ganglia. nih.gov In these experiments, after administration of biotinylated ZIP, tissue sections are treated with avidin (B1170675) or streptavidin conjugates (e.g., linked to horseradish peroxidase for colorimetric detection or a fluorescent molecule) to reveal the location of the peptide. nih.gov This provides crucial information about the inhibitor's ability to reach its site of action, a fundamental aspect of its characterization as a pharmacological tool.

Another application is in affinity pull-down assays to confirm binding to the target protein. A biotinylated ligand can be incubated with a cell lysate or a purified protein fraction. The resulting complex is then captured on streptavidin-coated beads, and the presence of the receptor is confirmed by techniques like Western blotting. This method can validate the interaction between the biotinylated ligand and its receptor.

Chemical Proteomics Approaches for Small Molecule Target Elucidation

Chemical proteomics is a powerful discipline that uses small-molecule probes to study protein function and identify their targets within the complex environment of the cell. Biotinylated small molecules, including peptides like ZIP, are central to these approaches. The general workflow involves using the biotinylated molecule as a "bait" to capture its interacting proteins ("prey") from a cell lysate.

The captured proteins are then identified using mass spectrometry, providing a snapshot of the small molecule's interactome. This is particularly valuable for identifying the primary targets of a drug or bioactive compound, as well as potential off-target interactions.

A common chemical proteomics strategy that could be applied to "this compound" is affinity purification followed by mass spectrometry (AP-MS). The key steps are outlined below:

StepDescriptionPurpose
1. Probe Incubation A biotinylated probe (e.g., Biotinylated ZIP) is incubated with a complex protein mixture, such as a cell lysate.To allow the probe to bind to its target protein(s).
2. Affinity Capture The mixture is passed over a solid support matrix coated with streptavidin (e.g., streptavidin-agarose beads).To immobilize the biotinylated probe and any proteins bound to it.
3. Washing The matrix is washed with a series of buffers.To remove non-specifically bound proteins, reducing background noise.
4. Elution The bound proteins are eluted from the matrix. This can be challenging due to the strength of the biotin-streptavidin bond and may require denaturing conditions.To release the captured proteins for analysis.
5. Protein Identification The eluted proteins are typically separated by gel electrophoresis and then identified by mass spectrometry (e.g., LC-MS/MS).To identify the specific proteins that interacted with the biotinylated probe.

This methodology can be enhanced with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to differentiate true binding partners from non-specific contaminants. Furthermore, advanced techniques like proximity-dependent biotinylation (e.g., BioID, APEX2), where a biotin ligase is fused to a protein of interest, allow for the labeling of transient and proximal protein interactions within living cells. nih.gov While not directly employing a pre-biotinylated probe like "this compound," these methods share the core principle of using biotinylation for target discovery. For example, a proximity labeling approach could be used with PKMζ as the bait to identify its interactome, which could then be compared with the proteins pulled down by "this compound."

While specific chemical proteomics studies utilizing "this compound" to globally identify its binding partners are not prominently documented in the reviewed literature, the established methodologies provide a clear framework for how such an investigation would be conducted. The use of biotinylated pseudosubstrate peptides for other kinases has been reported, demonstrating the feasibility of this approach for target deconvolution and selectivity profiling.

Utility of Biotinylated Reagents in Enzymatic and Functional Profiling Assays

Enzyme Activity and Substrate Interaction Analysis with Biotinylated Substrates or Inhibitors (e.g., ZIP, Biotinylated in Kinase Assays)

Biotinylated molecules are instrumental in the detailed analysis of enzyme activity and substrate interactions. By attaching a biotin (B1667282) tag to a known substrate or inhibitor, researchers can readily study the kinetics and specificity of enzymatic reactions. A prominent example is the use of Biotinylated ZIP in kinase assays.

Biotinylated ZIP is a modified version of the Z-pseudosubstrate inhibitory peptide (ZIP), where a biotin molecule is covalently attached. tocris.com This peptide is a known inhibitor of Protein Kinase C zeta (PKCζ). genecards.org The biotin tag allows for the detection of ZIP's interaction with its target kinase through its potent binding to avidin (B1170675) or streptavidin (with a dissociation constant (Kd) of 4 x 10⁻¹⁴ M), which can be conjugated to a reporter molecule or a solid support. tocris.com

In a typical kinase assay, a biotinylated substrate peptide is incubated with a kinase and a phosphate (B84403) source, such as radiolabeled ATP. nih.gov The resulting phosphorylated and biotinylated peptides can then be captured on a streptavidin-coated surface, such as a membrane or microplate well, separating them from the unreacted components. sigmaaldrich.comnih.gov The amount of incorporated radioactivity is then measured to quantify kinase activity. nih.gov This approach allows for the determination of enzyme kinetics and the screening of potential inhibitors.

Similarly, biotinylated inhibitors like Biotinylated ZIP can be used in competitive binding assays to identify and characterize other inhibitors of the same enzyme. The displacement of the biotinylated inhibitor by a test compound can be monitored, providing a measure of the test compound's binding affinity.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Weight2154.69 g/mol tocris.comapexbt.com
FormulaC₁₀₀H₁₆₈N₃₂O₁₉S tocris.comapexbt.com
SequenceSIYRRGARRWRKL tocris.com
ModificationsSer-1 = Myr-Ser, Lys-12 = Lys-Biotin tocris.com
SolubilitySoluble to 0.67 mg/ml in 30% acetonitrile/water apexbt.com

Pathway Analysis and Modulator Screening using Biotinylated Components

The utility of biotinylated reagents extends beyond single enzyme-substrate interactions to the broader analysis of cellular pathways and the screening for pathway modulators. Biotinylated probes can be used to "pull down" entire protein complexes, allowing for the identification of previously unknown interaction partners and the elucidation of complex signaling networks. uq.edu.au

For instance, a biotinylated version of a key signaling molecule can be introduced into cell lysates. This "bait" molecule will bind to its direct interacting partners, which can then be captured using streptavidin-coated beads. The entire complex can be isolated, and the constituent proteins identified using techniques like mass spectrometry. mdpi.com This approach has been successfully used to map the interactome of various proteins and to understand how these interaction networks are altered in disease states. mdpi.com

Furthermore, biotinylated components are crucial for screening libraries of small molecules to identify potential drugs that modulate specific pathways. In such screens, a biotinylated substrate or probe is used in an assay designed to measure a particular pathway's activity. The assay is then performed in the presence of a library of test compounds. Compounds that alter the signal generated by the biotinylated probe are identified as potential modulators of the pathway. This approach has been instrumental in the discovery of new therapeutic agents.

Recent studies have highlighted the role of biotin metabolism itself in various cellular processes and diseases. For example, integrative pathway analysis of genetic and metabolic data has identified biotin metabolism as being associated with Type 2 Diabetes. frontiersin.org Other research has shown that signaling pathways related to biotin metabolism may play a role in the virulence of certain bacteria. mdpi.com

High-Throughput Screening Platforms Leveraging Biotin-Avidin Affinity

The robustness and high specificity of the biotin-avidin interaction make it exceptionally well-suited for high-throughput screening (HTS) platforms. sigmaaldrich.comresearchgate.net HTS involves the rapid testing of thousands or even millions of compounds for their biological activity. The ability to immobilize biotinylated molecules onto streptavidin-coated surfaces, such as 96-well or 384-well plates, is a cornerstone of many HTS assays. sigmaaldrich.comjpt.com

These platforms enable a wide range of assay formats, including:

Enzyme-Linked Immunosorbent Assays (ELISAs): Biotinylated antibodies or antigens are used to capture and detect target molecules. jpt.com

Kinase and Protease Assays: As described earlier, biotinylated substrates are used to measure enzyme activity in a multi-well format, allowing for the rapid screening of inhibitor libraries. nih.gov

Peptide Microarrays: Large numbers of different biotinylated peptides can be synthesized and immobilized on a solid support, creating a microarray that can be used to screen for protein-peptide interactions or to profile enzyme specificities. jpt.com

The development of high-capacity streptavidin-coated plates has further enhanced the capabilities of these platforms, allowing for the capture of larger amounts of biotinylated molecules for subsequent analysis, such as by mass spectrometry. sigmaaldrich.com The versatility and efficiency of biotin-avidin-based HTS have made it an indispensable tool in drug discovery and basic research, enabling the rapid identification of new biological probes and therapeutic leads. nih.gov

Cellular and Subcellular Research Applications of Biotinylated Probes

Role in Chromatin Biology and Gene Expression Research

Biotin's role extends beyond a metabolic cofactor into the realm of epigenetics and gene regulation. The covalent attachment of biotin (B1667282) to histones, the core proteins of chromatin, represents a key post-translational modification that influences chromatin structure and function.

Histone biotinylation is the covalent attachment of biotin to the ε-amino group of specific lysine (B10760008) residues within histone proteins. nih.govsb-peptide.com This modification is catalyzed by the enzymes holocarboxylase synthetase (HCS) and biotinidase. nih.govresearchgate.netoup.com While HCS is known for its canonical role in activating biotin-dependent carboxylases, it also functions as a histone biotinyl ligase. plos.org This discovery established a direct link between nutrient availability (biotin) and the epigenetic modification of chromatin. unl.edu

Numerous biotinylation sites have been identified on the N-terminal tails of core histones, which are critical regions for regulating chromatin structure. plos.orgnih.gov These modifications, though considered rare, are enriched in specific genomic regions and play significant roles in gene regulation and genome stability. nih.govresearchgate.net For example, biotinylation of lysine 12 on histone H4 (H4K12bio) is notably enriched in condensed, transcriptionally silent regions of chromatin, such as heterochromatin, pericentromeric repeats, and telomeres. researchgate.netnih.gov Studies have shown that the presence of H4K12bio contributes to chromatin condensation, which is a hallmark of gene repression. nih.gov This modification is believed to stabilize the association of DNA with the histone octamer, preventing the DNA from unwrapping and becoming accessible to the transcriptional machinery. plos.org

The dynamic nature of histone biotinylation suggests its involvement in cellular processes that require changes in chromatin architecture. For instance, levels of biotinylated histones have been shown to change during the cell cycle, with distinct patterns observed for different lysine sites on histone H4 during the G1, S, G2, and M phases. unl.edu This points to a role for histone biotinylation in processes like mitotic chromatin condensation. unl.edu Furthermore, a rapid and transient decrease in H4K12 biotinylation has been observed as an early signaling event in response to DNA double-strand breaks, implicating this modification in DNA damage response pathways. unl.edu

Table 3: Identified Biotinylation Sites in Human Histones

HistoneIdentified Lysine (K) Residues for BiotinylationReference(s)
H2A K9, K13, K125, K127, K129 researchgate.netoup.comnih.gov
H3 K4, K9, K18 sb-peptide.complos.orgnih.gov
H4 K8, K12 researchgate.netplos.orgnih.gov

Evidence is accumulating that biotin plays a significant role in regulating gene expression, not just through its function as an enzyme cofactor, but also by directly influencing the transcriptional landscape. capes.gov.brbenthamdirect.com One of the primary mechanisms for this regulation is the biotinylation of histones, which alters chromatin structure to either repress or activate gene transcription. capes.gov.brresearchgate.net

The availability of biotin can directly impact the expression of specific genes. benthamdirect.com DNA microarray and other gene expression studies have revealed that biotin levels affect the transcription of hundreds of genes, including those involved in glucose metabolism, cell signaling, and cellular biotin homeostasis itself. capes.gov.brbenthamdirect.comunl.edu For example, HCS can act as a biotin sensor. When biotin levels are high, HCS translocates to the nucleus and mediates the biotinylation of histones at the promoter of the sodium-dependent multivitamin transporter (SMVT) gene. This leads to chromatin condensation and repression of the SMVT gene, effectively reducing the cell's ability to take up more biotin, thus creating a homeostatic feedback loop.

Biotin-dependent gene regulation is also linked to the repression of mobile genetic elements. Biotinylation of H4K12 and H2AK9 has been shown to be critical for silencing retrotransposons, which helps to maintain genome stability by preventing their movement and potential disruption of host genes. unl.edu Beyond histones, biotinylation of transcription factors and other chromatin-remodeling proteins can also regulate gene transcription. researchgate.net These findings highlight a complex regulatory network where biotin acts as a signaling molecule that translates nutritional status into epigenetic changes and corresponding shifts in gene expression programs. capes.gov.brresearchgate.net

Table 4: Examples of Genes and Processes Regulated by Biotin

Advancements and Methodological Innovations in Biotinylated Research Technologies

Development of Novel Biotinylation Enzymes and Acceptor Peptides

The core of biotinylation technology lies in the enzyme-substrate pair: the biotin (B1667282) ligase and its corresponding acceptor peptide. Innovations in this area have focused on engineering enzymes with enhanced properties and discovering or designing novel acceptor peptides with tailored specificities.

The limitations of early biotin ligases, such as the E. coli enzyme BirA, which required long incubation times, prompted the development of more efficient variants. stanford.edu Engineered promiscuous biotin ligases have emerged as powerful tools for proximity labeling (PL), a technique where a ligase is fused to a protein of interest to biotinylate nearby proteins within a few nanometers. stanford.edu

One significant advancement was the creation of TurboID and miniTurbo , two mutants of biotin ligase that exhibit significantly higher activity. stanford.edu These enzymes can achieve in vivo proximity labeling in as little as 10 minutes, a substantial improvement over the 18-24 hours required by earlier methods. stanford.edu This rapid labeling allows for the study of dynamic cellular processes. stanford.edu Another engineered ligase, BASU , derived from Bacillus subtilis, has also been shown to achieve greater enrichment of interacting protein candidates with just one minute of labeling compared to 18 hours with the original BioID. researchgate.net

Further developments led to BioID2 , a smaller promiscuous biotin ligase from Aquifex aeolicus. molbiolcell.orgpharmiweb.com Its reduced size facilitates more selective targeting of fusion proteins and it requires lower concentrations of biotin. molbiolcell.orgpharmiweb.com More recently, a novel BirA enzyme named AirID (ancestral BirA for proximity-dependent biotin identification) was designed using an ancestral enzyme reconstruction algorithm and metagenome data. nih.govehime-u.ac.jp AirID demonstrates high activity and low cytotoxicity, making it a valuable tool for analyzing protein-protein interactions with reduced risk of cellular stress. nih.govehime-u.ac.jp

The development of split-BioID variants, such as Contact-ID , has further refined proximity labeling. In this approach, the BirA* enzyme is split into two non-functional fragments that reassemble and become active only when brought into close proximity by interacting proteins, allowing for the specific labeling of proteins at membrane contact sites. pharmiweb.com

EnzymeOrigin/TypeKey FeaturesReference(s)
TurboID Engineered E. coli BirA mutantHighly efficient, 10-minute labeling time, non-toxic. stanford.edu stanford.edu
miniTurbo Engineered E. coli BirA mutantSmaller, highly efficient, 10-minute labeling time. stanford.edu stanford.edu
BioID2 Aquifex aeolicus BirA mutantSmaller size for better targeting, requires less biotin. molbiolcell.orgpharmiweb.com molbiolcell.orgpharmiweb.com
AirID Ancestral BirA reconstructionHigh activity, low toxicity, high specificity. nih.govehime-u.ac.jp nih.govehime-u.ac.jp
BASU Bacillus subtilis BirAVery rapid labeling (1 minute). researchgate.net researchgate.net
Contact-ID Split-BioID variantLabels proteins at specific membrane contact sites. pharmiweb.com pharmiweb.com

The specificity of enzymatic biotinylation is determined by the recognition of a specific amino acid sequence, the acceptor peptide, by the biotin ligase. wikipedia.org The most commonly used acceptor peptide is the 15-amino-acid AviTag (also known as Acceptor Peptide or AP), which is recognized and biotinylated by BirA. wikipedia.orgplos.org

To expand the toolkit for site-specific labeling, researchers have engineered new and orthogonal biotin ligase-acceptor peptide pairs. For instance, yeast biotin ligase (yBL) does not biotinylate the standard AviTag. Through phage display, a new 15-amino acid substrate for yBL, termed the yeast acceptor peptide (yAP) , was discovered. mit.edu Since yAP is not biotinylated by E. coli BirA, it allows for the specific, simultaneous labeling of two different proteins within the same cell using distinct biotin ligases. mit.edu

Furthermore, new biotin acceptor peptides have been designed to modulate the kinetics of biotinylation for specific applications. For studying protein-protein interactions using the Proximity Utilizing Biotinylation (PUB) method, peptides with lower substrate specificity than AviTag, such as BAP1070 and BAP1108 , were developed. nih.govresearchgate.net These peptides exhibit more linear biotinylation kinetics, which helps to reduce the background signal arising from random protein collisions. nih.gov

Acceptor PeptideAssociated LigaseKey FeaturesReference(s)
AviTag (AP) E. coli BirA15-amino acid peptide, widely used for site-specific biotinylation. wikipedia.orgplos.org wikipedia.orgplos.org
yAP Yeast Biotin Ligase (yBL)Orthogonal to the BirA/AviTag system, enabling dual labeling. mit.edu mit.edu
BAP1070 E. coli BirALower substrate specificity than AviTag for reduced background in PUB assays. nih.govresearchgate.net nih.govresearchgate.net
BAP1108 E. coli BirASimilar to BAP1070, designed for more linear biotinylation kinetics. nih.govresearchgate.net nih.govresearchgate.net

Integration of Biotinylation with Advanced Analytical Platforms (e.g., Single-Cell RNA-seq, SPR, BLI)

The versatility of the biotin-streptavidin interaction has facilitated its integration with a range of advanced analytical techniques, enhancing their sensitivity and enabling novel applications.

In the field of single-cell transcriptomics, biotinylation has been employed to develop novel methods for sample multiplexing and targeted cell isolation. Universal Surface Biotinylation (USB) is a technique that labels all cell types by introducing biotin to the amine groups of cell surface proteins. nih.govresearchgate.net These biotinylated cells can then be tagged with DNA "hashtags" via streptavidin, allowing multiple samples to be pooled and analyzed in a single scRNA-seq run, which reduces experimental costs and potential batch effects. nih.govresearchgate.net Another approach, OpTAG-seq , uses a photosensitive biotin derivative to covalently label cell-surface proteins in specific regions of interest upon UV irradiation, enabling spatially resolved scRNA-seq. researchgate.net Furthermore, biotin-modified oligonucleotides are used to capture and convert mRNA into more stable biotinylated cDNA, which is crucial for purification and subsequent library construction in certain scRNA-seq workflows. acs.orgnanoporetech.com

Surface Plasmon Resonance (SPR) is a label-free technique for studying molecular interactions in real-time. bio-techne.com The high affinity of the biotin-streptavidin bond is widely used to immobilize biotinylated molecules onto streptavidin-coated sensor chips. bio-techne.comacs.org This allows for the precise and stable attachment of a ligand, such as a protein or a DNA probe, to the sensor surface. acs.orgacs.org By passing an analyte over this surface, researchers can obtain detailed kinetic and affinity data for the interaction. bio-techne.com The use of biotinylated proteins in SPR has been demonstrated for various applications, including the analysis of protein-protein interactions and the detection of protein toxins. bio-techne.comacs.org The ordered assembly of biotinylated DNA on streptavidin-modified surfaces has also been shown to enhance the sensitivity of DNA hybridization analysis. acs.org

Similar to SPR, Bio-Layer Interferometry (BLI) is another optical, label-free technique for real-time analysis of biomolecular interactions. 2bscientific.comaatbio.com BLI biosensors are often coated with streptavidin to facilitate the capture of biotinylated ligands. aatbio.comgatorbio.com This approach is used to measure the kinetics of a wide range of interactions, from protein-protein and protein-small molecule binding to the analysis of large biomolecules like lipid nanoparticles. 2bscientific.comgatorbio.com The strong and specific nature of the biotin-streptavidin linkage ensures a stable baseline and allows for the analysis of even weak or transient interactions. 2bscientific.comgatorbio.com

Strategies for Enhancing Specificity and Reducing Background in Biotinylation-Based Assays

A critical challenge in biotinylation-based assays is to maximize the specific signal while minimizing non-specific background noise. Several strategies have been developed to address this issue.

Site-specific enzymatic biotinylation, using systems like BirA and AviTag, is inherently more specific than chemical biotinylation methods, which can randomly label various residues on a protein. wikipedia.orgcreative-diagnostics.com The development of orthogonal enzyme-peptide pairs, such as yBL and yAP, further enhances specificity by allowing for the distinct labeling of multiple proteins in the same system. mit.edu

In proximity labeling, the specificity of labeling is influenced by the labeling radius of the enzyme. This radius can be modulated by using flexible linkers of varying lengths between the protein of interest and the biotin ligase, allowing for application-specific adjustments. molbiolcell.org For instance, shorter linkers can restrict labeling to immediate interaction partners, while longer linkers can probe a broader protein neighborhood.

Background signal in biotinylation assays can arise from several sources, including non-specific binding of streptavidin or the presence of endogenous biotin. interchim.frthermofisher.com To counteract non-specific binding of streptavidin-enzyme conjugates, a wash step with a solution containing free biotin can be employed to displace non-specifically bound molecules, thereby significantly reducing background and increasing the signal-to-noise ratio. google.com

In immunohistochemistry and other tissue-based assays, endogenous biotin can be a significant source of background. This can be addressed by pre-treating the sample with unlabeled streptavidin to bind the endogenous biotin, followed by the addition of free biotin to block any remaining open binding sites on the streptavidin molecules. thermofisher.com

For applications requiring highly pure biotinylated proteins, incomplete biotinylation reactions can be a problem. plos.org A novel solution to this is AviTrap , a resin conjugated with an antibody that specifically recognizes the non-biotinylated AviTag sequence. plos.orgplos.org This allows for the selective removal of unbiotinylated proteins from a sample, ensuring that only the fully biotinylated protein is used in downstream applications. plos.orgplos.org Additionally, optimizing the molar ratio of biotin to protein and controlling reaction conditions such as pH and temperature can help maximize labeling efficiency and reduce unwanted side reactions. labmanager.com In enzyme-linked immunosorbent assays (ELISAs), increasing the number of washing steps after incubation with the biotinylated antibody and the streptavidin conjugate can also significantly reduce background. researchgate.net

StrategyApplicationMechanismReference(s)
Site-Specific Enzymatic Biotinylation GeneralUses enzyme-acceptor peptide pairs (e.g., BirA/AviTag) for precise labeling at a single site. wikipedia.orgcreative-diagnostics.com
Orthogonal Enzyme-Peptide Pairs Multi-protein labelingEmploys distinct ligase/peptide pairs (e.g., yBL/yAP) to label different proteins without cross-reactivity. mit.edu
Linker-Modulated Labeling Radius Proximity LabelingAdjusting the length of flexible linkers between the bait and ligase controls the spatial range of biotinylation. molbiolcell.org
Free Biotin Wash GeneralDisplaces non-specifically bound streptavidin-enzyme conjugates from the solid phase. google.com
Endogenous Biotin Blocking ImmunohistochemistrySequential treatment with unlabeled streptavidin and free biotin masks endogenous biotin in tissues. thermofisher.com
AviTrap Purification Protein PurificationAn antibody-based resin selectively captures and removes non-biotinylated AviTagged proteins. plos.orgplos.org
Optimized Reaction Conditions GeneralControlling pH, temperature, and molar ratios enhances labeling efficiency and minimizes side reactions. labmanager.com
Extensive Washing ELISAIncreasing the number and duration of wash steps removes unbound reagents. researchgate.net

Future Directions and Emerging Paradigms in Biotinylated Compound Research

Precision Research and Target Discovery using Advanced Biotinylated Probes

The exquisite affinity between biotin (B1667282) and avidin (B1170675)/streptavidin has long been harnessed for biological research. pnas.orgcreative-diagnostics.comthermofisher.com However, the development of advanced biotinylated probes is pushing the boundaries of what can be achieved, enabling researchers to delve deeper into the intricacies of cellular processes. These next-generation tools are designed for enhanced precision, allowing for the identification of specific molecular targets with greater accuracy and reduced off-target effects. rsc.org

One of the key advancements lies in the design of photoaffinity probes (PAPs). mdpi.com These probes incorporate a photoactivatable group that, upon irradiation with light of a specific wavelength, forms a covalent bond with nearby molecules. mdpi.com This allows for the capture of transient or weak interactions that might otherwise be missed. The design of a typical PAP includes a pharmacophore for target recognition, a photoreactive group, and a reporter tag like biotin for subsequent enrichment and identification. mdpi.comnih.gov

Proximity-dependent biotinylation (PDB) techniques, such as BioID and APEX, have revolutionized the study of protein-protein interactions and the composition of cellular compartments. frontiersin.orgfrontiersin.orgnih.gov These methods utilize an enzyme (a promiscuous biotin ligase or a peroxidase) fused to a protein of interest (the "bait"). frontiersin.orgfrontiersin.org When activated, the enzyme biotinylates nearby proteins (the "prey") within a nanometer-scale radius. frontiersin.orgbiorxiv.org This in-vivo labeling strategy provides a snapshot of the molecular neighborhood of the bait protein, capturing both stable and transient interactions. frontiersin.orgnih.gov

Recent developments have focused on improving these PDB enzymes. For instance, TurboID and miniTurbo are engineered variants of the biotin ligase BirA that exhibit significantly faster kinetics, reducing the labeling time from hours to minutes. jacc.org This is particularly advantageous for studying dynamic cellular processes. jacc.org Similarly, APEX2 is an enhanced version of ascorbate (B8700270) peroxidase that offers improved activity for both electron microscopy and proteomic studies. frontiersin.org

The application of these advanced probes extends to various research areas. In cancer research, biotinylated probes are used to identify novel drug targets and to understand the mechanisms of action of anti-cancer compounds. pharmaweek.comrsc.org For example, they can be used to profile the interaction landscape of bioactive compounds, helping to identify both on-target and off-target effects. researchgate.net In the study of rare diseases and hereditary cancers, biotinylated capture probes are employed in next-generation sequencing (NGS) panels to enrich for specific genes of interest, enabling more sensitive and cost-effective analysis. frontiersin.orgcentogene.com

Table 1: Examples of Advanced Biotinylated Probes and their Applications

Probe TypeDescriptionKey FeaturesResearch Application
Photoaffinity Probes (PAPs) Contain a photoactivatable group that forms a covalent bond with target molecules upon light activation. mdpi.comCaptures transient and weak interactions; allows for temporal control of labeling. mdpi.comTarget identification and validation of small molecules. mdpi.com
BioID Utilizes a promiscuous biotin ligase (BirA*) fused to a protein of interest to biotinylate proximal proteins. nih.govLong labeling times (hours); suitable for studying stable protein complexes. nih.govMapping protein-protein interaction networks. nih.gov
TurboID/miniTurbo Engineered variants of BirA with faster kinetics. jacc.orgShort labeling times (minutes); ideal for studying dynamic processes. jacc.orgInvestigating dynamic cellular events. jacc.org
APEX/APEX2 Employs an engineered ascorbate peroxidase to generate biotin-phenoxyl radicals for labeling. frontiersin.orgVery fast labeling (minutes); suitable for proteomics and electron microscopy. frontiersin.orgMapping organellar proteomes and protein localization. frontiersin.org
Biotinylated DNA/RNA Probes Nucleic acid sequences tagged with biotin. Used for hybridization-based detection and purification. Next-generation sequencing, microarrays, and DNA-protein interaction studies.

Interdisciplinary Applications in Chemical Biology and Systems Biology

The versatility of biotinylated compounds makes them invaluable tools at the intersection of chemical biology and systems biology. These fields aim to understand biological processes at a molecular and network level, respectively, and biotinylation techniques provide a powerful means to achieve these goals.

In chemical biology, biotinylated probes are instrumental in "chemical proteomics," a subfield focused on the global analysis of protein function and drug interaction using chemical tools. researchgate.net These probes can be used to "fish" for the cellular targets of small molecules, a critical step in drug discovery and development. researchgate.net For instance, a bioactive compound can be modified with a biotin tag, allowing researchers to pull down its binding partners from a complex cell lysate and identify them using mass spectrometry. mdpi.com This approach has been used to identify the targets of natural products and other therapeutic agents. researchgate.net

Furthermore, biotinylation is central to activity-based protein profiling (ABPP), a technique that uses reactive chemical probes to label active enzymes in their native cellular environment. mdpi.com By incorporating a biotin tag into these probes, researchers can enrich and identify the labeled enzymes, providing insights into their activity and regulation. mdpi.com

Systems biology seeks to understand the emergent properties of complex biological systems by studying the interactions between their components. Biotinylation-based proximity labeling methods like BioID and APEX are perfectly suited for this, as they allow for the large-scale mapping of protein-protein interaction networks (interactomes). nih.gov By systematically applying these techniques to different proteins within a cell, it is possible to build comprehensive maps of cellular organization and signaling pathways. nih.gov

The data generated from these experiments can be integrated with other "omics" data (e.g., genomics, transcriptomics, metabolomics) to construct and refine computational models of cellular processes. ru.nl This integrated approach can reveal how cellular networks are rewired in disease states and can help to identify key nodes that could be targeted for therapeutic intervention.

Biotin-labeled DNA and RNA probes are also crucial for systems-level analyses. In genomics, biotinylated probes are used in DNA microarrays and next-generation sequencing (NGS) to capture and quantify specific DNA sequences. In the study of gene regulation, techniques like Chromatin Immunoprecipitation (ChIP) utilize biotinylated DNA fragments to isolate and identify proteins that are bound to specific regions of the genome.

Overcoming Current Limitations and Developing Next-Generation Biotinylation Tools

Despite their power, current biotinylation methods have limitations that researchers are actively working to overcome. A significant challenge is the potential for the biotin tag itself to interfere with the biological activity or localization of the molecule to which it is attached. thermofisher.commolbiolcell.org Biotin is a relatively small molecule, but its attachment can still disrupt sensitive protein-protein or protein-ligand interactions. thermofisher.comaddgene.org

Another issue is the presence of endogenously biotinylated proteins in cells, which can create background noise in purification experiments. mdpi.commdc-berlin.de While these are relatively few, they can still complicate the analysis of low-abundance biotinylated targets. mdc-berlin.de

The strong, non-covalent interaction between biotin and streptavidin, while a major advantage for affinity purification, can also be a drawback. pnas.orgnih.gov Eluting the biotinylated molecules from streptavidin beads often requires harsh, denaturing conditions, which can be incompatible with downstream applications that require the protein to be in its native state. google.com

To address these challenges, several innovative strategies are being pursued:

Cleavable Linkers: One approach is to incorporate a cleavable spacer arm between the biotin moiety and the molecule of interest. nih.gov This allows the captured molecule to be released from the streptavidin beads under mild conditions, preserving its structure and function. Various cleavable linkers have been developed, including those that are sensitive to specific chemical reagents, enzymes, or light.

Reversible Biotin Analogs: Another strategy involves the use of biotin analogs that bind to streptavidin with lower affinity. nih.gov For example, iminobiotin (B1258364) binds strongly at alkaline pH but can be eluted at acidic pH. wikipedia.org Desthiobiotin is another analog that can be displaced from streptavidin by an excess of free biotin. google.com

Smaller and More Efficient Enzymes: The development of smaller and more efficient proximity labeling enzymes, such as BioID2 and miniTurbo, helps to minimize potential steric hindrance and improve labeling efficiency. jacc.orgmolbiolcell.org

Advanced Mass Spectrometry Techniques: Improvements in mass spectrometry are making it possible to identify biotinylated peptides directly, providing more definitive evidence of labeling and helping to distinguish true interactors from non-specific background. nih.gov

Click Chemistry: The use of click chemistry offers a versatile and efficient way to attach biotin to biomolecules. lumiprobe.comlumiprobe.com This approach involves the reaction of an azide-modified biotin with an alkyne-modified target molecule (or vice versa), forming a stable triazole linkage. lumiprobe.com This method is highly specific and can be performed under mild, biocompatible conditions.

The future of biotinylated compound research will likely see the development of even more sophisticated tools that offer greater control over the labeling process. This may include probes that can be activated or deactivated in response to specific cellular signals, or multi-functional probes that can simultaneously report on different aspects of a biological process. By continuing to innovate and refine these powerful chemical tools, researchers will be able to gain unprecedented insights into the complex molecular machinery of life.

Q & A

Basic Research Questions

Q. How should experimental controls be designed for studies involving ZIP peptides in neurobiological research?

  • Methodological Answer : Use scrambled ZIP peptides (e.g., ZIP(Scrambled)) as negative controls to validate sequence-specific effects. Ensure matched concentrations, solvents, and administration protocols between experimental and control groups. Include positive controls (e.g., validated kinase inhibitors) to confirm assay sensitivity .
  • Data Validation : Compare dose-response curves and statistical significance (e.g., ANOVA with post-hoc tests) between ZIP and scrambled ZIP to isolate target-specific activity.

Q. What protocols optimize biotinylation efficiency for antibodies in immunostaining assays?

  • Methodological Answer : Use a molar ratio of 20:1 (biotin:antibody) during conjugation to minimize over-labeling, which can block epitopes. Validate conjugation via SDS-PAGE with streptavidin-HRP probes .
  • Troubleshooting : If background noise persists, titrate avidin-biotin-peroxidase (ABC) complex incubation times (5–30 minutes) and include blocking steps with 5% BSA to reduce nonspecific binding .

Q. How to integrate biotinylated probes with hybrid-capture sequencing for RNA-DNA interaction studies?

  • Methodological Answer : Design biotinylated oligonucleotides complementary to target RNA/DNA regions. Use Magna ChIRP kits to crosslink and hybridize probes, followed by streptavidin bead capture. Validate specificity via qPCR or sequencing controls (e.g., non-target probes) .

Advanced Research Questions

Q. How can IRT-ZIP models address zero-inflation in multivariate count data from substance use studies?

  • Methodological Answer : Apply the IRT-ZIP framework to separate zero-inflation (propensity) and Poisson-distributed count (level) processes. Use logit and log-link functions for each component, respectively. Calibrate item parameters via maximum likelihood estimation with bootstrap validation .
  • Data Contradiction Analysis : If model fit indices (e.g., AIC/BIC) conflict, test nested models (e.g., ZIP vs. standard Poisson) and assess residual plots for overdispersion .

Q. What strategies mitigate batch effects in biotinylated antibody-based multiplex assays?

  • Methodological Answer : Include inter-batch normalization controls (e.g., reference sera) and use ComBat or surrogate variable analysis (SVA) for batch correction. Validate reproducibility via intraclass correlation coefficients (ICC > 0.9) across technical replicates .
  • Experimental Design : Randomize sample processing order and use freshly prepared ABC complexes to minimize reagent degradation .

Q. How to resolve conflicting results in ZIP peptide-mediated kinase inhibition assays?

  • Methodological Answer : Perform kinase activity profiling (e.g., radiometric or fluorescence polarization assays) under standardized ATP concentrations. Cross-validate with orthogonal methods like phosphoproteomics. If discrepancies persist, assess off-target effects via kinome-wide selectivity screens .
  • Contextual Factors : Control for cell-type-specific differences in ZIP peptide uptake using fluorescently labeled analogs and flow cytometry .

Tables for Key Methodological Comparisons

Method Application Key Parameters Validation Criteria Reference
IRT-ZIP ModelingZero-inflated count data analysisItem parameters (propensity/level), AIC/BICResidual diagnostics, bootstrap CI
ABC Complex StainingAntigen localization in tissuesBiotin:antibody ratio, blocking timeSignal-to-noise ratio, negative controls
Scrambled ZIP ControlsNeurobiological assaysSequence scrambling, matched concentrationsDose-response comparability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.